molecular formula C19H27BN2O4 B13992789 Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate

Cat. No.: B13992789
M. Wt: 358.2 g/mol
InChI Key: BIXFHEDXUBJNPG-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate is a complex organic compound that features a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Scientific Research Applications

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
  • 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate is unique due to its specific structure, which combines a pyrrolo[2,3-b]pyridine core with a boronate ester group.

Properties

Molecular Formula

C19H27BN2O4

Molecular Weight

358.2 g/mol

IUPAC Name

ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]butanoate

InChI

InChI=1S/C19H27BN2O4/c1-6-24-16(23)8-7-12-22-13-10-14-15(9-11-21-17(14)22)20-25-18(2,3)19(4,5)26-20/h9-11,13H,6-8,12H2,1-5H3

InChI Key

BIXFHEDXUBJNPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)CCCC(=O)OCC

Origin of Product

United States

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